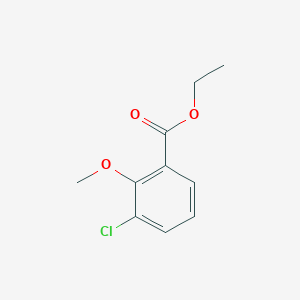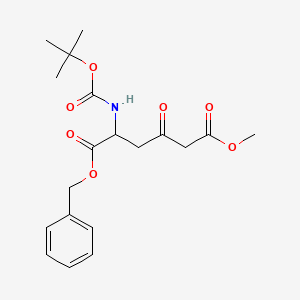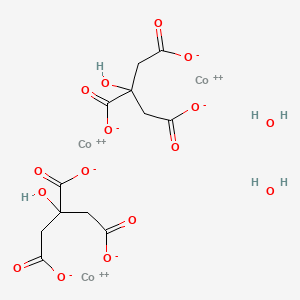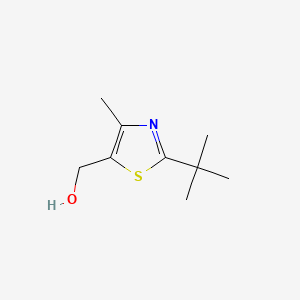
2-Bromo-6-(trifluoromethylthio)pyridine, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(trifluoromethylthio)pyridine, or 2-Br-6-TFP, is a heterocyclic compound that has been extensively studied in recent years due to its potential applications in areas such as synthetic organic chemistry, drug design, and materials science. This compound has been found to possess unique properties that make it an attractive choice for many research applications.
Scientific Research Applications
2-Br-6-TFP has been studied for its potential applications in a variety of scientific fields. It has been used as a precursor for the synthesis of various heterocyclic compounds, such as 1,3-dithiolanes, 1,3-thiazines, and 1,3-thiazolidines. It has also been used as a starting material for the synthesis of various pharmaceuticals, such as antifungal agents, anti-inflammatory drugs, and anti-cancer drugs. In addition, this compound has been investigated for its potential applications in the field of materials science, as it has been found to possess unique properties that make it an attractive choice for many research applications.
Mechanism of Action
The mechanism of action of 2-Br-6-TFP is not yet fully understood. However, it is believed that this compound acts as a Lewis acid, which is capable of forming covalent bonds with certain molecules. This allows the compound to interact with specific molecules, such as amino acids, DNA, and other organic molecules, and thus alter their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Br-6-TFP have been studied in a variety of organisms. In mammalian systems, this compound has been found to inhibit the activity of certain enzymes, such as phosphatases and proteases, which are involved in the regulation of various cellular processes. In addition, this compound has been found to inhibit the growth of certain bacterial species, such as Escherichia coli and Staphylococcus aureus.
Advantages and Limitations for Lab Experiments
2-Br-6-TFP has several advantages as a research tool. It is relatively inexpensive, easy to synthesize, and has a wide range of potential applications. Furthermore, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to the use of this compound in lab experiments. For example, it is not soluble in water, which can limit its use in certain types of experiments. In addition, the compound can be toxic in high concentrations, and thus its use should be done with caution.
Future Directions
The potential future directions for 2-Br-6-TFP are numerous. This compound could be used in further investigations of its mechanism of action, as well as its potential applications in drug design and materials science. In addition, further research could be conducted to explore its potential applications in other areas, such as catalysis and biotechnology. Finally, this compound could be used as a starting material for the synthesis of novel heterocyclic compounds, which could potentially be used in the development of new drugs and materials.
Synthesis Methods
2-Br-6-TFP is most commonly synthesized using a three-step reaction sequence. The first step involves the reaction of 2-bromopyridine with ethyl trifluoromethanesulfonate (ETMS) to form 2-bromo-6-(trifluoromethylthio)pyridine. The second step involves the reaction of the resulting product with sodium hydride in ethanol to form the desired product, 2-Br-6-TFP. The final step involves the purification of the product by recrystallization from a mixture of ethanol and water.
properties
IUPAC Name |
2-bromo-6-(trifluoromethylsulfanyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NS/c7-4-2-1-3-5(11-4)12-6(8,9)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQQIRCNBYWJRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-((trifluoromethyl)thio)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-[4-(Diphosphonoethyl)-1-piperazinyl]-1-ethyl-6-fluoro-1,4-dihydro-1-oxo-1,8-naphthyridine-3-carboxylic acid, diHBr salt](/img/structure/B6338751.png)



![2-[(Pentafluoroethoxy)methyl]pyrrolidine, 98%](/img/structure/B6338787.png)
![2-[4-Chloro-3-(trifluoromethyl)benzyl]-1H-isoindole-1,3(2H)-dione, 98%](/img/structure/B6338793.png)
